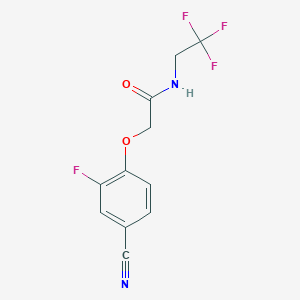![molecular formula C18H26N2O3 B7640467 N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)
N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide, also known as N-[(2S)-2-(2-(3-methylbutyl)pyrrolidine-1-carbonyl)phenyl]hydroxylacetamide, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including neuroscience, cancer biology, and drug discovery.
作用机制
The mechanism of action of N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide is not fully understood. However, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect against oxidative stress, prevent neuronal cell death, inhibit cancer cell growth, and induce apoptosis. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide in lab experiments include its potential as a lead compound for drug discovery and its ability to modulate various signaling pathways. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the potential of this compound as a therapeutic agent for neurodegenerative diseases and cancer.
4. Investigation of the potential of this compound as a tool for studying the regulation of gene expression.
5. Development of analogs of this compound with improved pharmacological properties.
Conclusion:
This compound[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide is a novel compound that has shown promise in various fields of scientific research. Its potential as a neuroprotective agent, anti-cancer agent, and lead compound for drug discovery makes it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
合成方法
The synthesis of N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide involves the reaction of 4-hydroxyphenylacetic acid with this compound(tert-butoxycarbonyl)-L-phenylalanine methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected with trifluoroacetic acid to yield the final compound.
科学研究应用
N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide has shown potential applications in various fields of scientific research. In neuroscience, this compound has been studied for its potential as a neuroprotective agent. It has been shown to protect against oxidative stress and prevent neuronal cell death in vitro. In cancer biology, this compound[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12(2)6-8-15-5-4-10-20(15)18(23)16-11-14(19-13(3)21)7-9-17(16)22/h7,9,11-12,15,22H,4-6,8,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYFBOWSHOFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)
